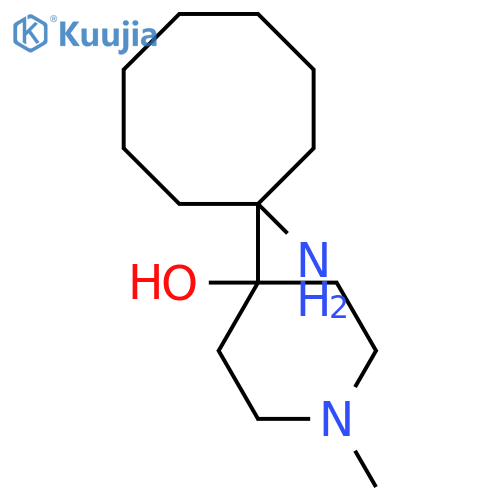Cas no 2172211-89-9 (4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol)

2172211-89-9 structure
商品名:4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol
4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol 化学的及び物理的性質
名前と識別子
-
- 4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol
- 2172211-89-9
- EN300-1646344
-
- インチ: 1S/C14H28N2O/c1-16-11-9-14(17,10-12-16)13(15)7-5-3-2-4-6-8-13/h17H,2-12,15H2,1H3
- InChIKey: LSXCLELBFIIITN-UHFFFAOYSA-N
- ほほえんだ: OC1(CCN(C)CC1)C1(CCCCCCC1)N
計算された属性
- せいみつぶんしりょう: 240.220163521g/mol
- どういたいしつりょう: 240.220163521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 49.5Ų
4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1646344-0.25g |
4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |
2172211-89-9 | 0.25g |
$1381.0 | 2023-06-04 | ||
| Enamine | EN300-1646344-2.5g |
4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |
2172211-89-9 | 2.5g |
$2940.0 | 2023-06-04 | ||
| Enamine | EN300-1646344-100mg |
4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |
2172211-89-9 | 100mg |
$1320.0 | 2023-09-21 | ||
| Enamine | EN300-1646344-10.0g |
4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |
2172211-89-9 | 10g |
$6450.0 | 2023-06-04 | ||
| Enamine | EN300-1646344-1.0g |
4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |
2172211-89-9 | 1g |
$1500.0 | 2023-06-04 | ||
| Enamine | EN300-1646344-250mg |
4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |
2172211-89-9 | 250mg |
$1381.0 | 2023-09-21 | ||
| Enamine | EN300-1646344-2500mg |
4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |
2172211-89-9 | 2500mg |
$2940.0 | 2023-09-21 | ||
| Enamine | EN300-1646344-10000mg |
4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |
2172211-89-9 | 10000mg |
$6450.0 | 2023-09-21 | ||
| Enamine | EN300-1646344-500mg |
4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |
2172211-89-9 | 500mg |
$1440.0 | 2023-09-21 | ||
| Enamine | EN300-1646344-0.1g |
4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |
2172211-89-9 | 0.1g |
$1320.0 | 2023-06-04 |
4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol 関連文献
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
2172211-89-9 (4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol) 関連製品
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
